molecular formula C15H14F3N5OS B12246325 2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B12246325
M. Wt: 369.4 g/mol
InChI Key: YJHRODFTVQNMNX-UHFFFAOYSA-N
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Description

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperazine moiety, and a benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The trifluoromethyl group can be introduced using trifluoroacetic acid or its derivatives.

Next, the piperazine moiety is introduced through nucleophilic substitution reactions. The final step involves the formation of the benzothiazole ring, which can be achieved through the condensation of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is unique due to its combination of functional groups and structural features. The presence of the trifluoromethyl group, oxadiazole ring, piperazine moiety, and benzothiazole structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3N5OS

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H14F3N5OS/c16-15(17,18)13-21-20-12(24-13)9-22-5-7-23(8-6-22)14-19-10-3-1-2-4-11(10)25-14/h1-4H,5-9H2

InChI Key

YJHRODFTVQNMNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C(F)(F)F)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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